(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone
Overview
Description
The compound “(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic and amidation reactions . For instance, an organic intermediate with borate and sulfonamide groups can be synthesized through these reactions . Protodeboronation of alkyl boronic esters is also a common step in the synthesis of related compounds .Molecular Structure Analysis
The structure of similar compounds can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical and Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photocatalytic Applications
One application of related compounds involves photocatalytic activities for water reduction. For instance, complexes incorporating pyridine-based ligands have been synthesized, displaying catalytic activity in water when used alongside ascorbic acid as a sacrificial electron donor and a photosensitizer. This catalytic system achieved significant turnover numbers, indicating its efficiency in photocatalytic water splitting processes (Bachmann et al., 2013).
Electrochromic Materials
Another area of application is in the development of electrochromic materials. Novel electrochromic monomers with thiophene units have been synthesized and electropolymerized to produce polymers exhibiting multichromic behaviors. These materials can switch between different colors (RGB - red, green, blue) and possess excellent switching properties, making them suitable for applications in electrochromic devices (Zhao et al., 2014).
Structural Chemistry
In structural chemistry, the synthesis and characterization of compounds containing pyridine and thiophene moieties have been reported. These studies include analysis of protonation sites, hydrogen bonding, and crystal structures, providing insights into the molecular configurations and interactions of these compounds (Böck et al., 2021).
Organic Synthesis and Catalysis
Compounds with pyridine and thiophene structures have been utilized in organic synthesis, serving as ligands in the formation of metal complexes with catalytic applications. For example, zinc complexes with multidentate nitrogen ligands have been synthesized, demonstrating catalytic activity in aldol reactions. These complexes mimic the active site of zinc-dependent enzymes, highlighting their potential in biomimetic catalysis (Darbre et al., 2002).
Future Directions
The future directions in the research of such compounds could involve the development of new synthetic methodologies, exploring their potential biological activities, and their applications in drug delivery systems . The use of such compounds in the treatment of various diseases and the implementation of gene therapies are also promising areas of future research .
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Thiophene derivatives are known to undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to changes in the target molecules, potentially altering their function. The specific interactions of this compound with its targets would need to be determined through further study.
Biochemical Pathways
Thiophene derivatives are involved in a variety of biochemical processes, and their effects can vary widely depending on the specific compound and its targets
Properties
IUPAC Name |
(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQYZJYUIWIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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